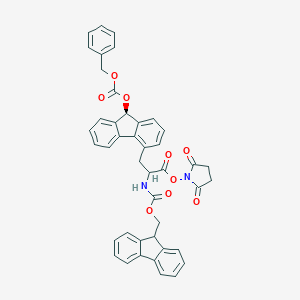
N,O-Bis-fmoc-tyr-onsu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester is a specialized reagent used in peptide synthesis. It is known for its ability to introduce protective groups to amino acids, particularly tyrosine, which is crucial in the synthesis of peptides and proteins. This compound utilizes base-labile protection for both the alpha amino group and the aromatic ring hydroxyl, making it a versatile tool in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester involves the reaction of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with the dicyclohexylammonium salt of N-hydroxysuccinimide. This reaction typically occurs in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The resulting product is then purified to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester primarily undergoes substitution reactions. The Fmoc group can be introduced to amines through nucleophilic substitution, where the hydroxysuccinimide ester acts as a leaving group .
Common Reagents and Conditions
Reagents: Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), N-hydroxysuccinimide, sodium bicarbonate.
Conditions: Aqueous dioxane solution, base-labile conditions.
Major Products
The major product of these reactions is the Fmoc-protected amino acid, which can be further used in peptide synthesis. The removal of the Fmoc group is typically achieved using a base such as piperidine .
Aplicaciones Científicas De Investigación
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester is widely used in the field of peptide synthesis. It is particularly valuable for introducing protective groups to amino acids, which is essential for the stepwise construction of peptides. This compound has applications in:
Mecanismo De Acción
The mechanism of action of N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester involves the protection of amino groups through the formation of a stable Fmoc group. This protection is crucial during peptide synthesis to prevent unwanted side reactions. The Fmoc group can be removed under basic conditions, exposing the free amino group for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Used for the same purpose of protecting amino groups but differs in its leaving group.
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu): Another reagent used for introducing Fmoc groups, with a different leaving group compared to the hydroxysuccinimide ester.
Uniqueness
N,O-Bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester is unique due to its dual protection of both the alpha amino group and the aromatic ring hydroxyl. This dual protection makes it particularly useful in the synthesis of complex peptides and proteins, where selective deprotection is required .
Propiedades
Número CAS |
115136-02-2 |
|---|---|
Fórmula molecular |
C43H34N2O9 |
Peso molecular |
722.7 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(9R)-9-phenylmethoxycarbonyloxy-9H-fluoren-4-yl]propanoate |
InChI |
InChI=1S/C43H34N2O9/c46-37-21-22-38(47)45(37)54-41(48)36(44-42(49)51-25-35-30-16-6-4-14-28(30)29-15-5-7-17-31(29)35)23-27-13-10-20-34-39(27)32-18-8-9-19-33(32)40(34)53-43(50)52-24-26-11-2-1-3-12-26/h1-20,35-36,40H,21-25H2,(H,44,49)/t36?,40-/m1/s1 |
Clave InChI |
GTSHFUBPVSTONE-CKIGWAMCSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)C(C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
SMILES isomérico |
C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)[C@@H](C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C(CC2=C3C(=CC=C2)C(C4=CC=CC=C43)OC(=O)OCC5=CC=CC=C5)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |
Sinónimos |
N,O-bis(fluorenylmethyloxycarbonyl)tyrosine hydroxysuccinimide ester N,O-bis-Fmoc-Tyr-ONSu |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















